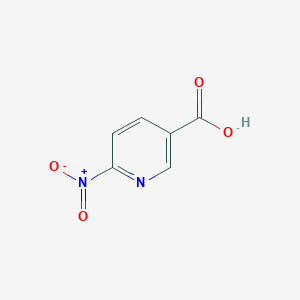

6-Nitronicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170849. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)4-1-2-5(7-3-4)8(11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKLCZNDTUKHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10305472 | |

| Record name | 6-Nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33225-73-9 | |

| Record name | 6-Nitro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33225-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 170849 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033225739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33225-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10305472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitropyridine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Nitronicotinic Acid

Abstract

6-Nitronicotinic acid, a substituted pyridine carboxylic acid, represents a molecule of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science. The presence of both a carboxylic acid and a nitro group on the pyridine scaffold imparts a unique electronic and chemical character, suggesting a wide array of potential applications. This guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, physicochemical characteristics, spectral signature, and reactivity profile. We delve into the causality behind experimental choices and provide field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating system, with authoritative grounding through in-text citations and a complete reference list.

Physicochemical Properties of this compound

This compound (CAS 33225-73-9) is a yellow solid at room temperature.[1] Its fundamental properties are summarized in the table below. Understanding these core characteristics is the first step in designing experimental protocols and predicting its behavior in various chemical environments.

| Property | Value | Source |

| IUPAC Name | 6-nitropyridine-3-carboxylic acid | [1][2] |

| CAS Number | 33225-73-9 | [2] |

| Molecular Formula | C₆H₄N₂O₄ | [2] |

| Molecular Weight | 168.11 g/mol | [2] |

| Appearance | Yellow solid | [1] |

| Purity | Commercially available at ≥96% | [1][2] |

| Storage Conditions | Room temperature or 0-8 °C | [1][2] |

| Topological Polar Surface Area (TPSA) | 93.33 Ų | [2] |

| logP | 0.688 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 2 | [2] |

Solubility Profile

Specific solubility data for this compound is not extensively reported. However, by examining the parent compound, nicotinic acid, we can infer a likely solubility profile. Nicotinic acid is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide, with a lower solubility in water and ethanol.[3][4] Given the added polarity of the nitro group, this compound is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF, which are common vehicles in biological screening and chemical reactions. Its solubility in aqueous and alcoholic media may be limited but can be enhanced by deprotonation of the carboxylic acid at basic pH to form the more soluble carboxylate salt.

Thermal Stability

The thermal stability of this compound has not been extensively documented. For the related nicotinic acid, the melting point is in the range of 236-239 °C, with decomposition occurring at higher temperatures.[5][6] The presence of the nitro group may lower the decomposition temperature. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be the definitive methods to precisely determine its melting point and thermal decomposition profile, which is critical information for synthesis, purification, and formulation development.[7]

Synthesis of this compound and Related Compounds

Direct synthesis routes for this compound are not well-documented in the reviewed literature. However, the synthesis of the structurally similar and medicinally relevant 6-hydroxy-5-nitronicotinic acid is extensively described and provides a valuable reference point for the synthesis of nitrated pyridine carboxylic acids.[8][9][10]

Synthesis of 6-Hydroxy-5-nitronicotinic Acid

The primary route to 6-hydroxy-5-nitronicotinic acid is through the electrophilic nitration of 6-hydroxynicotinic acid.[8][11] The hydroxyl group at the 6-position is an activating group, directing the incoming nitro group to the 5-position. The reaction conditions, particularly the nitrating agent and temperature, are critical to achieving a good yield and minimizing the formation of byproducts such as 3,5-dinitro-2-pyridone.[8]

Caption: A generalized workflow for the synthesis of 6-hydroxy-5-nitronicotinic acid.

Experimental Protocol: Nitration of 6-Hydroxynicotinic Acid

This protocol is a synthesis of methods reported in the literature and is designed to be a self-validating system.[8][9]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 6-hydroxynicotinic acid (1.0 eq).

-

Addition of Acid: Cool the flask in an ice bath (0 °C) and slowly add concentrated sulfuric acid (3 volumes relative to the mass of starting material) while stirring. Ensure the temperature remains below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v).

-

Nitration: Slowly add the nitrating mixture dropwise to the reaction flask via the dropping funnel, maintaining the internal temperature below 20 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then slowly heat the mixture to 80 °C and maintain for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Isolation: A yellow precipitate will form. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold water until the filtrate is neutral to pH paper. Dry the product under vacuum to yield 6-hydroxy-5-nitronicotinic acid.

Spectral Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[14] For this compound, the following ¹H and ¹³C NMR spectral features are expected:

-

¹H NMR: The pyridine ring protons would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the nitro and carboxylic acid groups would cause these protons to be deshielded, shifting them downfield.

-

¹³C NMR: The spectrum would show six distinct signals for the six carbon atoms in the molecule. The carbon bearing the carboxylic acid group would be significantly downfield (δ 160-180 ppm), and the carbon attached to the nitro group would also be deshielded.

For the related 6-hydroxy-5-nitronicotinic acid , reported ¹H NMR data is as follows:

| Solvent | Chemical Shifts (δ, ppm) | Source |

| DMSO-d₆ | 8.37 (1H, d, J=2.5 Hz), 8.65 (1H, d, J=2.5 Hz) | [9] |

| CD₃OD (400 MHz) | 8.45 (d, J=2.5 Hz, 1H), 8.85 | [9] |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[15] The IR spectrum of this compound is expected to show characteristic absorption bands:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

N-O stretch (nitro group): Two strong bands, one asymmetric around 1500-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹.

-

C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 168.11), the molecular ion peak (M⁺) would be expected at m/z = 168. Fragmentation may involve the loss of the carboxylic acid group (-COOH, 45 Da) or the nitro group (-NO₂, 46 Da).[16]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of the electron-deficient pyridine ring and the two functional groups.

Caption: Key reactive sites and potential transformations of this compound.

-

Pyridine Ring: The pyridine nitrogen and the nitro group are strongly electron-withdrawing, making the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. Conversely, electrophilic substitution is generally difficult.[9]

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

-

Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., catalytic hydrogenation, Sn/HCl). This transformation opens up a vast chemical space for further derivatization, for example, to synthesize compounds like 6-aminonicotinic acid.[17]

Applications in Research and Drug Development

While specific applications of this compound are not widely reported, its structural motifs are present in many biologically active molecules. Nitro(het)arenes are a key component in a number of approved drugs.[18]

-

Medicinal Chemistry Scaffold: Pyridine carboxylic acids are a well-established class of compounds in drug discovery.[19] The introduction of a nitro group provides a handle for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

-

Lead Compound for Drug Discovery: The related 6-hydroxy-5-nitronicotinic acid has been identified as a lead compound with a wide range of biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties.[9] This suggests that this compound itself could be a valuable starting point for the development of new therapeutic agents.

-

Intermediate in Organic Synthesis: The reactivity of the nitro and carboxylic acid groups makes this compound a potentially useful intermediate for the synthesis of more complex heterocyclic systems.[9][10]

Conclusion

This compound is a fascinating molecule with a rich chemical profile. Its synthesis, while not directly established, can be inferred from related compounds. Its physicochemical properties and spectral characteristics provide a solid foundation for its identification and use in a laboratory setting. The dual functionality of the carboxylic acid and nitro groups, coupled with the electron-deficient pyridine ring, offers a versatile platform for chemical transformations. For researchers in drug discovery and materials science, this compound holds promise as a valuable building block and a potential lead compound for the development of novel molecules with important applications.

References

- Berrie, A. H., Newbold, G. T., & Spring, F. S. (1951). The Nitration of 6-Hydroxynicotinic Acid and Related Compounds. Journal of the Chemical Society (Resumed), 2590-2594.

- Guidechem. (n.d.). What are the synthesis and applications of 6-Hydroxy-5-nitronicotinic acid?.

- ChemicalBook. (2025). 6-Hydroxy-5-nitronicotinic acid.

- ChemScene. (n.d.). This compound.

- Journal of the Chemical Society (Resumed). (1951). 577.

- AChemBlock. (n.d.). This compound 96%.

- Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

- YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6.

- ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated.

- PubChem. (n.d.). 6-Aminonicotinic acid.

- Benchchem. (2025).

- ASSOCIAÇÃO BRASILEIRA DE QUÍMICA. (n.d.). Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent trasition metal ions.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- Loba Chemie. (n.d.). NICOTINIC ACID.

- Sigma-Aldrich. (n.d.). Nicotinic acid.

- Cayman Chemical. (2023).

- ResearchGate. (2025). Investigation of thermal behavior of nicotinic acid.

- ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

Sources

- 1. This compound 96% | CAS: 33225-73-9 | AChemBlock [achemblock.com]

- 2. chemscene.com [chemscene.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 53º CBQ - Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent trasition metal ions. [abq.org.br]

- 6. Nicotinic acid = 99.5 HPLC 59-67-6 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. Page loading... [guidechem.com]

- 10. 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 [chemicalbook.com]

- 11. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. dovepress.com [dovepress.com]

6-Nitronicotinic acid CAS number 33225-73-9

An In-depth Technical Guide to 6-Nitronicotinic Acid (CAS: 33225-73-9)

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic value of a molecule is often defined by its functional versatility and potential as a scaffold for novel derivatives. This compound, a substituted pyridine carboxylic acid, represents such a compound of interest. Its structure marries the biologically significant nicotinic acid core with a synthetically powerful nitro group, creating a building block ripe for exploration.

This guide is crafted for the hands-on researcher, the process chemist, and the drug development scientist. It moves beyond a simple recitation of data to provide a deeper understanding of the molecule's character. We will explore its fundamental properties, delve into a reasoned, proposed synthetic pathway, analyze its reactivity, and outline a comprehensive framework for its analytical characterization. The objective is to equip you, the scientist, with the technical knowledge and practical insights necessary to confidently and effectively utilize this compound in your research endeavors.

Core Physicochemical & Structural Data

This compound is a solid, typically yellow, crystalline compound.[1] Its core structure consists of a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a nitro group. This arrangement of electron-withdrawing groups significantly influences the molecule's reactivity and electronic properties.

Caption: Proposed multi-step synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, hypothetical procedure based on established chemical transformations for similar pyridine derivatives. [2]Researchers should perform their own risk assessment and optimization.

Step 1: Nitration of 6-Hydroxynicotinic Acid

-

Rationale: The hydroxyl group at the 6-position activates the ring for electrophilic substitution, directing the incoming nitro group to the 5-position. A mixture of concentrated sulfuric and nitric acid is the standard nitrating agent.

-

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (45 mL). Cool the flask in an ice-water bath to 0 °C.

-

Slowly add 6-hydroxynicotinic acid (15 g) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, add fuming nitric acid (10.4 mL) dropwise via the dropping funnel, maintaining the internal temperature at or below 5 °C. [2] 4. After the addition, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, heat the reaction mixture to 45 °C and maintain this temperature for 3-4 hours, monitoring the reaction by TLC. [2] 5. Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and water with vigorous stirring.

-

Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and air-dry to yield crude 6-hydroxy-5-nitronicotinic acid.

-

This intermediate, while related, is not the target molecule. The subsequent steps are proposed to complete the synthesis.

Step 2: Conversion to 6-Chloro-5-nitronicotinic acid

-

Rationale: The hydroxyl group must be converted to a better leaving group, like a chloride, which can then be removed. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are common reagents for this transformation on hydroxypyridines.

-

Procedure:

-

In a fume hood, suspend the dried 6-hydroxy-5-nitronicotinic acid in an excess of thionyl chloride.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Gently reflux the mixture until the reaction is complete (monitor by TLC, observing the disappearance of the starting material).

-

Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 6-chloro-5-nitronicotinic acid can be carried forward or purified.

-

Step 3: Reductive Dechlorination

-

Rationale: Catalytic hydrogenation is a standard and effective method for removing halogen atoms from aromatic rings, particularly when activated by other groups. Palladium on carbon (Pd/C) is the catalyst of choice.

-

Procedure:

-

Dissolve the crude 6-chloro-5-nitronicotinic acid in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

-

Monitor the reaction until the uptake of hydrogen ceases and TLC analysis indicates the full conversion of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.

-

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture. The purity should be assessed using HPLC and confirmed by spectroscopic methods.

Chemical Reactivity & Derivative Synthesis

The synthetic utility of this compound stems from its three principal reactive sites:

-

The Carboxylic Acid Group: Can be readily converted into esters, amides, or acid chlorides, allowing for chain extension or conjugation to other molecules. [3]2. The Nitro Group: Acts as a powerful electron-withdrawing group and can be reduced to an amine (NH₂), providing a nucleophilic handle for further functionalization. This opens the door to the synthesis of compounds like 6-aminonicotinic acid. [4]3. The Pyridine Ring: The presence of two strong electron-withdrawing groups (nitro and carboxyl) highly activates the ring for Nucleophilic Aromatic Substitution (SNAr), particularly at the 2- and 4-positions, should a suitable leaving group be present.

Caption: Key reaction pathways for this compound.

Analytical Characterization Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. [5][6]Below is a summary of the expected results from standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Three distinct signals in the aromatic region (approx. 7.5-9.5 ppm). The proton at C2 (adjacent to N) would be the most downfield, followed by the proton at C4, and then C5. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm). |

| ¹³C NMR | Six signals: five for the aromatic carbons (approx. 120-155 ppm) and one for the carboxyl carbon (>165 ppm). |

| FT-IR (cm⁻¹) | - Broad O-H stretch (carboxylic acid): ~2500-3300- C=O stretch (carboxylic acid): ~1700-1725- Asymmetric N-O stretch (nitro): ~1520-1560- Symmetric N-O stretch (nitro): ~1340-1360- C=C / C=N stretches (aromatic): ~1400-1600 |

| Mass Spec (MS) | - Molecular Ion (M⁺): m/z = 168.02- Key Fragments: Loss of -OH (m/z=151), loss of -NO₂ (m/z=122), loss of -COOH (m/z=123). [7] |

| HPLC | A single major peak on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with formic acid), used to determine purity. [8] |

Applications in Research & Drug Development

While not a final drug product itself, this compound is a valuable intermediate with significant potential.

-

Scaffold for Medicinal Chemistry: It serves as a starting point for the synthesis of libraries of substituted pyridines. The dual functionality allows for diverse modifications. The reduction of the nitro group to an amine is a particularly common and powerful transformation, yielding 6-aminonicotinic acid derivatives that are precursors to a wide range of bioactive molecules. [4][9]* Building Block in Organic Synthesis: As a functionalized heterocycle, it can be incorporated into larger, more complex molecules in the synthesis of agrochemicals, materials, and pharmaceuticals. [2]* Fragment-Based Drug Discovery: Its relatively small size and defined chemical features make it a candidate for fragment screening libraries to identify initial binding interactions with biological targets.

Caption: Role of this compound as a versatile intermediate.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. It is classified as a harmful and irritant substance.

| Hazard Information | Details | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11]|

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid all personal contact, including inhalation and contact with skin and eyes. [12]Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [11]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [11]Room temperature storage is generally acceptable. * First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [13] * Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [14]

-

Conclusion

This compound (CAS 33225-73-9) stands out as a chemical intermediate of significant strategic value. While its direct synthesis presents challenges that necessitate a multi-step approach, its well-defined reactivity at its carboxyl, nitro, and pyridine ring positions makes it a versatile platform for chemical innovation. For researchers in drug discovery and synthetic chemistry, a thorough understanding of its properties, reactivity, and handling requirements is the first step toward unlocking its full potential as a foundational building block for the next generation of functional molecules.

References

- Google Patents. (n.d.). CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.

-

PubChem. (n.d.). 6-Amino-5-nitronicotinic acid. Retrieved from [Link]

-

Alfa Chemical. (n.d.). 2-Nitropyridine-5-carboxylic acid CAS NO: 33225-73-9. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitronicotinic acid. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitronicotinic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminonicotinic acid. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

SciSpace. (n.d.). Chemical determination of nicotinic acid and nicotinamide. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

Loba Chemie. (n.d.). NICOTINIC ACID | 59-67-6. Retrieved from [Link]

-

NCBI. (n.d.). Toxicological Profile for Tin and Tin Compounds - ANALYTICAL METHODS. Retrieved from [Link]

-

Molecules. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

Sources

- 1. This compound 96% | CAS: 33225-73-9 | AChemBlock [achemblock.com]

- 2. Page loading... [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. youtube.com [youtube.com]

- 8. hovione.com [hovione.com]

- 9. 6-Amino-5-nitronicotinic acid | C6H5N3O4 | CID 271881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Nitronicotinic acid | C6H4N2O4 | CID 1514301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Nitronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Nitronicotinic acid, a key building block in synthetic organic chemistry. Recognizing the nuanced requirements of researchers, this document moves beyond a simple recitation of facts to offer a deeper understanding of the compound's properties and its context within chemical synthesis.

Core Molecular & Physicochemical Profile

This compound, with the systematic IUPAC name 6-nitropyridine-3-carboxylic acid, is a derivative of nicotinic acid, a form of vitamin B3. The introduction of a nitro group onto the pyridine ring significantly alters the molecule's electronic properties and reactivity, making it a valuable intermediate in the synthesis of various functionalized heterocyclic compounds.

Molecular Attributes

A summary of the fundamental molecular properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄N₂O₄ | [1][2] |

| Molecular Weight | 168.11 g/mol | [1][2] |

| CAS Number | 33225-73-9 | [1][2] |

| Canonical SMILES | O=C(O)C1=CN=C([O-])C=C1 | [2] |

| InChI Key | JHKLCZNDTUKHHI-UHFFFAOYSA-N |

dot graph "6_Nitronicotinic_acid_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, reactivity, and application in various synthetic protocols. While experimental data for some properties are not widely published, known values and data from closely related analogs are summarized in Table 2.

| Property | Value | Remarks | Source(s) |

| Melting Point | 183 °C | Experimental value. | |

| Boiling Point | 434.9 °C at 760 mmHg | Predicted value. | |

| pKa | Not experimentally determined | Expected to be lower than nicotinic acid (~4.85) due to the electron-withdrawing nitro group. | |

| Solubility | Not experimentally determined | Based on the parent compound, nicotinic acid, slight solubility in polar organic solvents like DMSO and methanol can be expected.[3][4] | [3][4] |

| Appearance | Solid |

Safety & Handling

Proper handling of this compound is essential to ensure laboratory safety. The available data, including information from analogous compounds, indicates that it should be handled with care.

Hazard Identification:

-

Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store at room temperature in a dry, well-ventilated place.[1]

-

Keep container tightly closed.

Analytical Characterization

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the carboxylic acid and nitro groups.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The carbon bearing the carboxylic acid group and the carbons attached to the nitro group and the ring nitrogen are expected to be the most downfield.

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carbonyl group, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group. The IR spectrum of the parent compound, nicotinic acid, shows a C=O stretching band around 1696-1709 cm⁻¹.[5]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (168.11 g/mol ).

Synthesis & Purification

The synthesis of this compound is not widely detailed in readily accessible literature. However, a plausible and common synthetic route involves the nitration of a suitable nicotinic acid precursor. A potential pathway is the direct nitration of 6-hydroxynicotinic acid followed by dehydroxylation, or the nitration of 6-chloronicotinic acid followed by hydrolysis. A common method for the synthesis of related nitro-pyridyl carboxylic acids is the use of a mixture of fuming nitric acid and sulfuric acid.[6]

Another potential route is the reduction of this compound to synthesize 6-aminonicotinic acid, suggesting that the former can be prepared via nitration of nicotinic acid or its derivatives.[7]

General Purification Method: Purification of nitrated aromatic carboxylic acids is typically achieved through recrystallization from a suitable solvent or solvent mixture. The choice of solvent depends on the solubility profile of the crude product and impurities.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: A generalized workflow for the synthesis of this compound.

Reactivity & Applications in Drug Discovery

The presence of both a carboxylic acid and a nitro group on the pyridine scaffold makes this compound a versatile building block in medicinal chemistry and organic synthesis.

Chemical Reactivity

The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution. Conversely, the ring is activated for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The nitro group can also be reduced to an amino group, providing a key step in the synthesis of various substituted pyridines.

dot graph "Reactivity_Diagram" { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Key chemical transformations of this compound.

Applications in Drug Discovery and Organic Synthesis

Pyridine carboxylic acid isomers and their derivatives are important scaffolds in drug discovery, having led to a multitude of therapeutic agents.[6] The introduction of a nitro group, as in this compound, provides a handle for further functionalization, allowing for the exploration of new chemical space.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The ability to transform the nitro and carboxylic acid groups makes this compound a valuable intermediate in the synthesis of more complex molecules with potential biological activity. For instance, the reduction of the nitro group to an amine is a key step in the synthesis of various substituted aminopyridines, a common motif in pharmaceuticals.

-

Building Block for Novel Heterocycles: this compound can serve as a starting material for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

-

Degradation Product in Environmental Studies: 6-Chloronicotinic acid, a related compound, is a known degradation product of neonicotinoid insecticides.[8] This highlights the importance of understanding the chemistry of substituted nicotinic acids in environmental science.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of a pyridine ring, a carboxylic acid, and a nitro group provides multiple avenues for chemical modification, enabling the synthesis of a diverse range of functionalized molecules. A thorough understanding of its physicochemical properties, safe handling procedures, and reactivity is crucial for its effective and responsible use in a research and development setting.

References

- Google Patents. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

- Google Patents. CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Available from: [Link]

-

Organic Syntheses. Nicotinic acid, 6-hydroxy-. Available from: [Link]

- Gonçalves, J. M., & da Piedade, M. E. M. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 64, 132-138.

-

ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available from: [Link]

-

Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000943). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000175). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis and Quality of 6-Aminonicotinic Acid. Available from: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

NIST. 6-Methylnicotinic acid. Available from: [Link]

-

PubChem. 5-Nitronicotinic acid | C6H4N2O4 | CID 1514301. Available from: [Link]

-

University of California, Davis. Table of Characteristic IR Absorptions. Available from: [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

-

PubChem. Nicotinic Acid | C6H5NO2 | CID 938. Available from: [Link]

-

CP Lab Chemicals. 6-Chloro-5-nitronicotinic acid, min 98%, 1 gram. Available from: [Link]

-

PubMed Central. 13C Direct Detected NMR for Challenging Systems. Available from: [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]

-

Reddit. Strange IR-spectrum of nicotinic acid. Available from: [Link]

-

NIST. 6-Chloronicotinic acid. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound 96% | CAS: 33225-73-9 | AChemBlock [achemblock.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 2047-49-6 CAS MSDS (5-NITRONICOTINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

An In-Depth Technical Guide to 6-Nitronicotinic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-nitronicotinic acid, a key heterocyclic building block in medicinal chemistry and drug development. We will delve into its molecular structure, explore a viable synthetic pathway with a detailed experimental protocol, and discuss its significance as a precursor to pharmacologically active compounds. This document is intended to serve as a practical resource, blending established chemical principles with actionable insights for laboratory applications.

Unveiling the Molecular Architecture: The Structure of this compound

This compound, systematically named 6-nitropyridine-3-carboxylic acid, is a pyridine derivative characterized by the presence of a nitro group at the 6-position and a carboxylic acid group at the 3-position of the pyridine ring.

Molecular Formula: C₆H₄N₂O₄

Molecular Weight: 168.11 g/mol

Chemical Structure:

Caption: 2D structure of this compound.

The electronic properties of this compound are significantly influenced by the electron-withdrawing nature of both the nitro group and the carboxylic acid group, as well as the inherent electron-deficient character of the pyridine ring. This electronic profile makes the molecule a versatile intermediate for various chemical transformations.

The Synthetic Blueprint: A Practical Approach to this compound

While several synthetic routes to nitropyridine carboxylic acids exist, a practical and accessible method for the preparation of this compound involves the nitration of a suitable precursor. Based on available literature for similar transformations, the direct nitration of 6-chloronicotinic acid presents a plausible and efficient strategy.[1]

The Underlying Chemistry: Electrophilic Aromatic Substitution

The synthesis hinges on the principle of electrophilic aromatic substitution. The pyridine ring, being electron-deficient, is generally resistant to electrophilic attack compared to benzene. However, the presence of activating or directing groups and the use of strong nitrating agents can facilitate the reaction. In this proposed synthesis, the starting material, 6-chloronicotinic acid, is subjected to a potent nitrating mixture, typically a combination of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyridine ring.[2]

Strategic Considerations in Synthesis Design

The choice of 6-chloronicotinic acid as a starting material is strategic. The chloro group at the 6-position can influence the regioselectivity of the nitration and can subsequently be a site for further chemical modification if desired. The carboxylic acid group is a meta-director in electrophilic aromatic substitution on a benzene ring; however, in the context of the pyridine ring, the overall electronic effects and the position of the ring nitrogen dictate the outcome of the substitution.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound from 6-Chloronicotinic Acid

This protocol is a representative procedure based on established methods for the nitration of pyridine derivatives. Researchers should exercise caution and adhere to all laboratory safety protocols when handling strong acids and performing nitration reactions.

Materials and Reagents:

-

6-Chloronicotinic acid

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Deionized water

-

Sodium Bicarbonate (for neutralization)

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer

-

Ice-water bath

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Büchner funnel and flask for filtration

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean and dry three-necked round-bottom flask, carefully add 6-chloronicotinic acid (1.0 equivalent). Place the flask in an ice-water bath to cool.

-

Addition of Sulfuric Acid: With vigorous stirring, slowly add concentrated sulfuric acid (3-5 volumes) to the flask, ensuring the temperature is maintained below 10 °C. Continue stirring until the 6-chloronicotinic acid is completely dissolved.

-

Nitration: While maintaining the temperature below 10 °C, add fuming nitric acid (1.1 - 1.5 equivalents) dropwise via the dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Subsequently, let the reaction warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Characterization and Data Interpretation

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following table summarizes the expected key analytical data.

| Analytical Technique | Expected Observations |

| Appearance | White to light yellow solid |

| Melting Point | Approximately 179-183 °C[3] |

| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and carboxylic acid groups. |

| ¹³C NMR | Resonances for the six carbon atoms of the pyridine ring and the carboxylic acid carbon. The carbons attached to or near the nitro and carboxylic acid groups will be significantly deshielded. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the asymmetric and symmetric stretches of the N-O bonds in the nitro group, and C=N and C=C stretching vibrations of the pyridine ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (168.11 g/mol ). |

The Role of this compound in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[][5][6] The presence of three key functional features—the pyridine ring, the carboxylic acid, and the nitro group—provides multiple avenues for chemical modification.

-

The Pyridine Core: The pyridine scaffold is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.

-

The Carboxylic Acid Group: This functional group can be readily converted into esters, amides, and other derivatives, allowing for the modulation of a compound's physicochemical properties, such as solubility and bioavailability. It can also serve as a key interaction point with biological targets.

-

The Nitro Group: The nitro group can be reduced to an amino group, which is a versatile functional handle for further derivatization. The amino group can be acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles.

The strategic placement of these functional groups makes this compound a desirable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs targeting a wide range of diseases.

Conclusion

This technical guide has provided a detailed overview of the structure, synthesis, and importance of this compound. The outlined synthetic protocol offers a practical starting point for its laboratory preparation. As a versatile building block, this compound holds significant potential for the development of novel therapeutic agents, and a thorough understanding of its chemistry is essential for researchers in the field of medicinal chemistry and drug development.

References

- CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof - Google P

- CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid - Google P

-

The Role of 6-Aminonicotinic Acid in Modern Pharmaceutical Synthesis - Ningbo Inno Pharmchem Co.,Ltd. (URL: [Link])

- US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google P

- EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google P

- US2993904A - Preparation of 6-methylnicotinic acid - Google P

-

6-Hydroxy-5-nitropyridine-3-carboxylic acid | C6H4N2O5 | CID 243019 - PubChem. (URL: [Link])

-

Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates - Sarex. (URL: [Link])

-

6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem. (URL: [Link])

- CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google P

-

Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - Frontiers. (URL: [Link])

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate - Anasazi Instruments. (URL: [Link])

-

Synthesis and characterization of pyridine-3-carboxylic acid hexamolybdochromate (С6H5NO2)2[H3O]4[CrMo6O18(OH)6].4Н2О | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). (URL: [Link])

-

Synthetic Protocols for Aromatic Nitration: A Review - ResearchGate. (URL: [Link])

Sources

- 1. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 2. aiinmr.com [aiinmr.com]

- 3. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]

- 5. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 6-Nitropyridine-3-Carboxylic Acid

Foreword: The Strategic Importance of 6-Nitropyridine-3-Carboxylic Acid

6-Nitropyridine-3-carboxylic acid, also known as 6-nitronicotinic acid, is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique electronic and structural features—a pyridine core functionalized with both an electron-withdrawing nitro group and a versatile carboxylic acid handle—make it an invaluable synthon for accessing a diverse range of complex molecular architectures. Nitropyridine derivatives are precursors to a wide array of bioactive compounds, including kinase inhibitors and other targeted therapeutics.[1] A robust and scalable synthesis of this key intermediate is therefore of paramount importance to research and development professionals.

This guide provides a detailed examination of the primary and most reliable synthetic route to 6-nitropyridine-3-carboxylic acid. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the critical parameters for ensuring a successful, high-yielding, and pure product.

Primary Synthesis Pathway: Permanganate Oxidation of 5-Methyl-2-Nitropyridine

The most direct and widely employed strategy for preparing 6-nitropyridine-3-carboxylic acid is the side-chain oxidation of the readily available precursor, 5-methyl-2-nitropyridine. This transformation targets the methyl group for conversion to a carboxylic acid, a classic reaction in organic synthesis.[2][3]

Mechanistic Rationale and Choice of Oxidant

The oxidation of an alkylarene side chain is a well-established transformation. However, the pyridine ring, particularly when substituted with a strong electron-withdrawing nitro group, presents a unique challenge. The ring is electron-deficient, which deactivates the adjacent methyl group towards oxidation. Consequently, a powerful oxidizing agent is required to drive the reaction to completion.

Potassium permanganate (KMnO₄) is the oxidant of choice for this process.[2] It is cost-effective, potent, and operates effectively in an aqueous medium. The reaction proceeds via a complex mechanism involving the abstraction of a benzylic hydrogen, leading to a manganese ester intermediate which is subsequently hydrolyzed during workup to yield the carboxylate. The choice of neutral or slightly alkaline aqueous conditions is crucial; it prevents the protonation of the pyridine nitrogen, which would further deactivate the ring and hinder the oxidation.

The overall workflow for this primary synthesis route is outlined below.

Caption: Workflow for the Synthesis of 6-Nitropyridine-3-Carboxylic Acid.

Quantitative Data: Representative Reaction Parameters

The efficiency of the permanganate oxidation is highly dependent on temperature, reaction time, and the molar ratio of the oxidant. The following table summarizes typical conditions for this transformation.

| Parameter | Value | Rationale & Expert Insight |

| Oxidant | Potassium Permanganate (KMnO₄) | A strong, cost-effective oxidant suitable for deactivated systems. |

| Molar Ratio (KMnO₄:Substrate) | 2.5 : 1 to 3.5 : 1 | A significant excess is required to drive the reaction to completion and overcome the deactivation by the nitropyridine core. Stoichiometrically, 2 equivalents are needed. |

| Solvent | Water | Provides a safe and effective medium for the permanganate ion and facilitates heat transfer. |

| Temperature | 80 - 100 °C (Reflux) | Elevated temperatures are necessary to overcome the activation energy for the C-H bond cleavage of the deactivated methyl group.[2] |

| Reaction Time | 4 - 8 hours | Monitoring by TLC or LC-MS is crucial to determine the point of complete consumption of the starting material. |

| Typical Yield | 65 - 80% | Yields are highly dependent on precise control of the workup, particularly the filtration of fine MnO₂ particles and careful precipitation of the product. |

Detailed Experimental Protocol

This protocol is a representative, self-validating system. Researchers should adapt it based on their specific scale and equipment.

1. Reaction Setup:

-

To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 5-methyl-2-nitropyridine (1.0 eq).

-

Add water to create a stirrable slurry (approx. 15-20 mL per gram of substrate).

-

Begin vigorous stirring and heat the mixture to 80 °C.

2. Addition of Oxidant:

-

In a separate beaker, dissolve potassium permanganate (3.0 eq) in water (approx. 10 mL per gram of KMnO₄), heating gently if necessary.

-

Add the KMnO₄ solution portion-wise to the reaction flask over 1-2 hours, maintaining the internal temperature between 80-95 °C. The exothermic nature of the reaction requires careful control. The purple color of the permanganate will dissipate as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

3. Reaction Monitoring and Completion:

-

After the addition is complete, maintain the mixture at reflux (around 100 °C) for 4-6 hours.

-

Monitor the reaction by withdrawing a small aliquot, filtering it, and analyzing by TLC or LC-MS to confirm the disappearance of the starting material.

4. Workup and Isolation:

-

Once the reaction is complete, cool the mixture slightly to ~70 °C.

-

Cautiously add a small amount of ethanol or a saturated solution of sodium bisulfite to quench any unreacted permanganate (indicated by the disappearance of the purple color).

-

While still hot, filter the mixture through a pad of Celite® to remove the fine MnO₂ precipitate. Wash the filter cake with a small amount of hot water. This step is critical; inefficient removal of MnO₂ will contaminate the final product.

-

Transfer the clear, colorless, or pale-yellow filtrate to a clean beaker and cool to room temperature.

-

While stirring, slowly acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3. The product will precipitate as a pale-yellow or off-white solid.

-

Cool the mixture in an ice bath for at least 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash the cake with a small amount of cold water, and air-dry.

Alternative Synthetic Approaches: A Comparative Overview

While direct oxidation is the preferred method, other strategies exist. Understanding these alternatives provides valuable context and potential solutions if the primary starting materials are unavailable.

Caption: Comparative Logic of Synthesis Strategies.

-

Multi-Step Synthesis from 2-Amino-5-methylpyridine: This route involves the initial conversion of 2-amino-5-methylpyridine to an intermediate like 2-chloro-5-methyl-3-nitropyridine, which is then oxidized.[1] While chemically sound, this pathway adds several steps, lowering the overall yield and increasing production costs compared to the direct oxidation of 5-methyl-2-nitropyridine. It is primarily a fallback option.

-

Direct Nitration of Nicotinic Acid: The direct nitration of pyridine itself is a notoriously difficult reaction that proceeds in low yield.[4] Attempting to nitrate nicotinic acid would be even more challenging due to the powerful deactivating effect of the carboxylic acid group, leading to extremely low yields and potential issues with regioselectivity. This route is not considered synthetically viable for practical applications.

Purification and Final Characterization

Achieving high purity is essential for subsequent applications in drug development.

Purification Protocol

Recrystallization: This is the most effective method for purifying the crude product.

-

Transfer the crude, dry solid to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent system (e.g., a 9:1 mixture of water:ethanol or pure ethanol) to the flask.

-

Heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Crystalline product should form.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at 50-60 °C.

For general guidance on purifying carboxylic acids, acid-base extraction can also be employed to remove neutral impurities before the final recrystallization step.[5]

Analytical Characterization

To confirm the identity and purity of the final product, the following analytical techniques are standard:

-

Molecular Formula: C₆H₄N₂O₄

-

Molecular Weight: 168.11 g/mol [6]

-

Appearance: Off-white to pale-yellow crystalline solid.

-

Melting Point: Confirm against a reference standard.

-

¹H NMR: The spectrum should show three distinct aromatic protons with characteristic chemical shifts and coupling constants for a 2,3,5-trisubstituted pyridine ring.

-

¹³C NMR: The spectrum should show six distinct carbon signals, including the carboxyl carbon.

-

Mass Spectrometry (MS): The ESI-negative mode should show a prominent peak at m/z = 167.0 [M-H]⁻.

-

Infrared (IR) Spectroscopy: Expect strong characteristic absorptions for the O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and asymmetric/symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹).

References

-

Cho, J. H., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(4), 692. [Link]

-

Matsumura, Y., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639. [Link]

-

Smith, C. W., Ambler, S. J., & Steggles, D. J. (1993). Permanganate oxidation of a methyl group to carboxylic acid. Tetrahedron Letters, 34(46), 7447-7450. [Link]

-

Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21. [Link]

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

-

van der Plas, H. C. (2007). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

- Google Patents. (1957).

- Google Patents. (1959). Purification of j-pyridine carboxylic acid. US2916494A.

- Google Patents. (1973). Method for the oxidation of aryl methyl groups to carboxylic acid groups. US3775473A.

-

Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 765. [Link]

- Google Patents. (2013). Process for producing pyridine carboxylic acids. US8575350B2.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 6. synchem.de [synchem.de]

starting materials for 6-Nitronicotinic acid synthesis

An In-depth Technical Guide to the Starting Materials for 6-Nitronicotinic Acid Synthesis

Abstract

This compound is a pivotal intermediate in the synthesis of various high-value compounds within the pharmaceutical and agrochemical industries. Its functionalized pyridine core, featuring both a nitro group and a carboxylic acid, makes it a versatile building block for complex molecular architectures. This guide provides an in-depth analysis of the principal synthetic routes to this compound, with a primary focus on the selection and utilization of key starting materials. We will explore the underlying chemical principles, provide detailed, field-proven experimental protocols, and present comparative data to inform researchers, scientists, and drug development professionals in making strategic decisions for its synthesis.

Strategic Overview of Synthetic Pathways

The efficient synthesis of this compound hinges on the strategic choice of a commercially available or readily accessible starting material. The electronic nature of the pyridine ring, which is inherently electron-deficient, makes direct electrophilic substitution reactions like nitration challenging. Therefore, successful synthetic strategies rely on precursors with ring-activating substituents that can direct the regioselective introduction of the nitro group. Our analysis of established literature identifies 6-hydroxynicotinic acid as the preeminent starting material due to its favorable reactivity and the robust nature of its conversion. Alternative precursors, while plausible, often involve more strenuous reaction conditions or multi-step pathways.

This guide will focus on the most direct and well-documented pathway: the electrophilic nitration of 6-hydroxynicotinic acid.

Primary Pathway: Nitration of 6-Hydroxynicotinic Acid

The most reliable and widely reported method for synthesizing this compound is the direct nitration of 6-hydroxynicotinic acid. The hydroxyl group at the 6-position plays a crucial dual role: it activates the pyridine ring towards electrophilic attack and directs the incoming nitro group to the adjacent 5-position.

Causality Behind Experimental Choices

The selection of 6-hydroxynicotinic acid as the primary precursor is a deliberate choice rooted in fundamental principles of aromatic chemistry. The electron-donating nature of the hydroxyl group partially mitigates the electron-withdrawing effect of the ring nitrogen, making the pyridine ring more susceptible to electrophilic substitution than nicotinic acid itself. Furthermore, this activation is most pronounced at the ortho and para positions. In this case, the 5-position is ortho to the activating hydroxyl group, leading to highly regioselective nitration.

The choice of nitrating agent is critical. A mixture of a strong nitric acid source (fuming nitric acid) and a dehydrating agent (concentrated sulfuric acid) is typically employed. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Temperature control is paramount; excessive heat can lead to undesired side products, including dinitrated species.[1]

Synthesis of Starting Material: 6-Hydroxynicotinic Acid

The accessibility of 6-hydroxynicotinic acid is a key factor in its utility. It can be prepared through several established methods:

-

From Methyl Coumalate: A common laboratory preparation involves the reaction of methyl coumalate with ammonium hydroxide.[2]

-

Enzymatic Hydroxylation: Biocatalytic routes offer a greener alternative, utilizing microorganisms such as Achromobacter xylosoxydans to hydroxylate nicotinic acid directly.[3][4][5]

Experimental Protocols for Nitration

Below are detailed, step-by-step methodologies derived from established literature for the nitration of 6-hydroxynicotinic acid.

Protocol 1: Nitration using Fuming Nitric Acid and Sulfuric Acid

This protocol is adapted from methodologies that emphasize controlled conditions to achieve high purity.[6][7]

Materials & Equipment:

-

6-Hydroxynicotinic acid (1 equivalent)

-

Concentrated Sulfuric Acid (98%, ~3-4 volumes)

-

Fuming Nitric Acid (≥90%, 1.1 equivalents)

-

Crushed Ice and Deionized Water

-

Round-bottom flask with magnetic stirrer, dropping funnel, ice bath, and heating mantle

Procedure:

-

In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add 6-hydroxynicotinic acid (1.0 eq) to concentrated sulfuric acid (~3 volumes relative to the acid) with continuous stirring.

-

Ensure the solid is completely dissolved before proceeding.

-

Via a dropping funnel, add fuming nitric acid (1.1 eq) dropwise to the solution. Critically, maintain the internal temperature below 10 °C throughout the addition to prevent runaway reactions.

-

Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

-

Gently heat the reaction mixture to 45-50 °C and maintain this temperature for 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

In a separate large beaker, prepare a significant volume of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid thoroughly with cold deionized water to remove residual acid.

-

Dry the product under vacuum to yield 6-hydroxy-5-nitronicotinic acid, which is the tautomeric form of this compound.[6][7]

Protocol 2: Nitration using only Fuming Nitric Acid

This method offers a simplified reagent system but requires careful temperature management.[1][6]

Materials & Equipment:

-

6-Hydroxynicotinic acid (1 equivalent)

-

Fuming Nitric Acid (d 1.52, ~10 volumes)

-

Deionized Water

-

Round-bottom flask, heating mantle with oil bath, rotary evaporator

Procedure:

-

Dissolve 6-hydroxynicotinic acid (1.0 eq) in fuming nitric acid (~10 volumes) in a round-bottom flask.

-

Heat the solution in an oil bath to 45-50 °C and maintain this temperature for approximately 4 hours.[1]

-

Cool the mixture to room temperature.

-

Remove the excess nitric acid by evaporation under reduced pressure.

-

Crystallize the resulting residue from water to obtain the product as yellow needles.[1]

Data Presentation: Comparison of Nitration Protocols

| Parameter | Protocol 1 (H₂SO₄/HNO₃) | Protocol 2 (Fuming HNO₃) |

| Starting Material | 6-Hydroxynicotinic Acid | 6-Hydroxynicotinic Acid |

| Nitrating Agent | Fuming HNO₃ in Conc. H₂SO₄ | Fuming HNO₃ |

| Temperature | 0-10 °C (addition), then 45-50 °C | 45-50 °C |

| Reaction Time | 3-4 hours | 4 hours |

| Reported Yield | 30-40%[7] | ~35% (based on 20g from 50g)[1] |

| Product Purity (LC-MS) | >95%[6][7] | Not specified, purified by crystallization |

| Appearance | Yellow amorphous solid[6][7] | Yellow needles[1] |

Visualization of the Synthetic Pathway

The following diagram illustrates the primary synthetic route from nicotinic acid to the final product, highlighting the key intermediate.

Caption: Synthetic workflow from Nicotinic Acid to this compound.

Alternative Starting Materials: A Brief Discussion

While 6-hydroxynicotinic acid is the preferred precursor, other starting materials can be considered, though they generally present greater synthetic challenges.

-

6-Chloronicotinic Acid: This compound is a potential starting material.[8][9] However, the chlorine atom is an electron-withdrawing, deactivating group, which makes nitration significantly more difficult, requiring harsher conditions that may lead to lower yields and side products. The synthesis of 6-chloronicotinic acid itself often proceeds via oxidation of 2-chloro-5-methylpyridine.[10]

-

Oxidation of a Methyl Group: A strategy involving the oxidation of a pre-existing methyl group, such as in 6-methyl-5-nitropyridine, is another possibility. The oxidation of alkylpyridines to pyridinecarboxylic acids is well-established.[11][12] However, this adds steps to the overall synthesis (methylation, nitration, then oxidation) and the stability of the nitro group under strong oxidizing conditions must be carefully considered.

Conclusion

For researchers and drug development professionals, the synthesis of this compound is most efficiently and reliably achieved through the direct nitration of 6-hydroxynicotinic acid . This pathway is favored due to the activating and directing effects of the hydroxyl group, which allows for regioselective nitration under controlled and reproducible conditions. The starting material is readily accessible through both chemical synthesis and biocatalytic methods. The detailed protocols and comparative data provided in this guide serve as a robust foundation for the successful laboratory-scale synthesis of this critical chemical intermediate.

References

-

Berrie, A. H., Newbold, G. T., & Spring, F. S. (1951). The Nitration of 6-Hydroxynicotinic Acid and Related Compounds. Journal of the Chemical Society (Resumed), 2590. [Link]

-

Journal of the Chemical Society (Resumed). (1951). 577. The nitration of 6-hydroxynicotinic acid and related compounds. RSC Publishing. [Link]

-

Journal of the Chemical Society (Resumed). (1951). 577. The nitration of 6-hydroxynicotinic acid and related compounds. RSC Publishing. DOI:10.1039/JR9510002590. [Link]

-

Boyer, J. H., & Schoen, W. (1956). 6-Hydroxynicotinic acid. Organic Syntheses, 36, 44. [Link]

-

PubChem. (n.d.). 6-Hydroxynicotinic acid. National Center for Biotechnology Information. [Link]

-

PrepChem. (n.d.). Synthesis of 6-hydroxynicotinic acid. PrepChem.com. [Link]